

Health and Safety Considerations for Handling Antimony Pentasulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony pentasulfide*

Cat. No.: *B075353*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony pentasulfide (Sb_2S_5), also known as antimony red, is an inorganic compound with applications in pigments, rubber vulcanization, and pyrotechnics.^{[1][2][3]} While its utility in various industrial processes is established, its handling in research and development settings necessitates a thorough understanding of its associated health and safety risks. This technical guide provides a comprehensive overview of the toxicological profile, occupational safety limits, handling procedures, and emergency measures related to **antimony pentasulfide**. It is intended to serve as a critical resource for laboratory personnel, safety officers, and professionals in drug development who may work with this compound. The information presented is a synthesis of data from safety data sheets, toxicological databases, and scientific literature on antimony and its compounds. It is important to note that while specific data for **antimony pentasulfide** is included where available, much of the toxicological understanding is extrapolated from studies on other antimony compounds, particularly trivalent antimony.

Chemical and Physical Properties

Antimony pentasulfide is an orange-yellow to reddish amorphous powder.^{[2][4]} It is insoluble in water and alcohol but soluble in hydrochloric acid and alkaline solutions.^[2] Upon heating, it decomposes at approximately 75°C.^[2] When heated to decomposition or on contact with acid, it emits highly toxic fumes of sulfur oxides and antimony oxides.^{[2][4][5]}

Toxicological Information

The toxicity of antimony compounds is influenced by their valence state, solubility, and route of exposure.^[6] Trivalent antimony (Sb(III)) compounds are generally considered more toxic than pentavalent (Sb(V)) compounds.^{[7][8]} Although referred to as **antimony pentasulfide**, analysis suggests it is primarily an antimony(III) compound, which is relevant to its toxicological assessment.^[9]

Acute Toxicity

Antimony pentasulfide is harmful if swallowed or inhaled.^{[10][11]} Acute oral exposure to antimony compounds can lead to gastrointestinal distress, including nausea, vomiting, and diarrhea.^{[5][9][12]}

Route	Species	Test	Value	Reference(s)
Oral	Rat	LD	>10,000 mg/kg	[1] [4]
Intraperitoneal	Rat	LD ₅₀	1500 mg/kg	[4]
Intraperitoneal	Mouse	LD ₅₀	458 mg/kg	[4]

Chronic Toxicity and Carcinogenicity

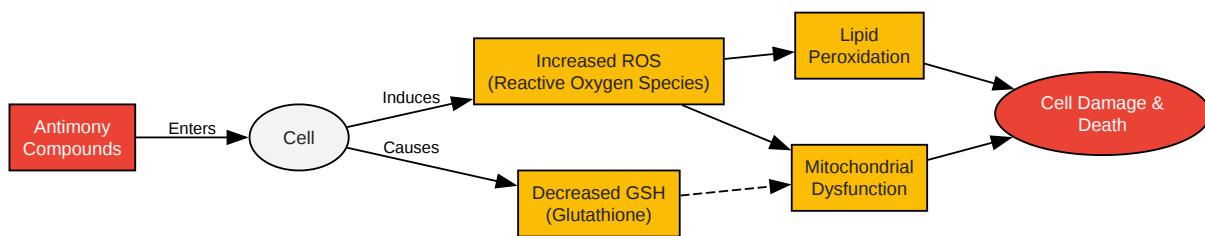
Long-term or repeated exposure to antimony compounds can lead to cumulative health effects.^[5] Chronic inhalation may cause respiratory conditions such as pneumoconiosis, bronchitis, and emphysema.^{[5][9]} Other reported effects from occupational exposure to various antimony compounds include cardiovascular issues, such as altered electrocardiograms, and degenerative changes in the liver and kidneys.^[5]

The International Agency for Research on Cancer (IARC) has classified antimony trioxide as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.^{[3][13]} There is inadequate evidence for the carcinogenicity of antimony compounds in humans, often due to co-exposure to other carcinogens like arsenic in occupational settings.^{[14][15]}

Reproductive and Developmental Toxicity

There is limited but suggestive evidence regarding the reproductive and developmental toxicity of antimony compounds. A study of female workers occupationally exposed to a mixture of metallic antimony, antimony trioxide, and **antimony pentasulfide** reported disturbances in the menstrual cycle and an increased incidence of spontaneous abortions.[3][5][16] However, this study is often cited as lacking detail.[5]

Genotoxicity

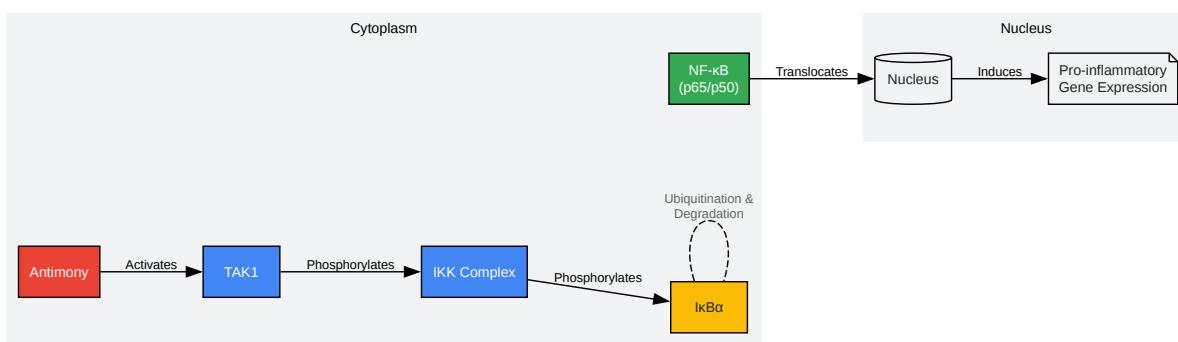

In vitro genotoxicity studies on antimony compounds have shown positive results for inducing chromosome breakage in human leukocytes.[3][9] However, antimony compounds are generally negative in bacterial gene mutation assays (e.g., Ames test).[11][14] The genotoxic effects may be related to indirect mechanisms, such as the generation of reactive oxygen species (ROS) and interference with DNA repair processes, rather than direct interaction with DNA.[14]

Mechanisms of Toxicity

The precise molecular mechanisms of antimony toxicity are still under investigation, but several key pathways have been identified, primarily from studies on trivalent antimony compounds.

Oxidative Stress

A primary mechanism of antimony-induced cell damage is the induction of oxidative stress. Antimony compounds can increase the production of reactive oxygen species (ROS), leading to lipid peroxidation, depletion of glutathione (GSH), and damage to cellular macromolecules. [14][17][18] This disruption of the cellular redox homeostasis can lead to mitochondrial dysfunction and cell death.[19]

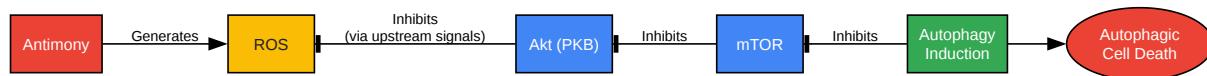


[Click to download full resolution via product page](#)

Antimony-induced oxidative stress leading to cell damage.

Inflammation and NF-κB Signaling

Antimony exposure has been shown to activate the NF-κB (nuclear factor kappa B) signaling pathway.^{[11][15]} This pathway is a central regulator of inflammation. Activation involves the phosphorylation of IκB, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it promotes the expression of pro-inflammatory genes.



[Click to download full resolution via product page](#)

Antimony-mediated activation of the NF-κB signaling pathway.

Inhibition of PKB/mTOR Pathway

Studies suggest that antimony can trigger neuronal autophagic death through the inhibition of the Protein Kinase B (PKB, also known as Akt)/mammalian Target of Rapamycin (mTOR) pathway.^[3] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of autophagy, a cellular self-degradation process that, when dysregulated, can result in cell death.

[Click to download full resolution via product page](#)

Antimony-induced inhibition of the Akt/mTOR survival pathway.

Occupational Exposure and Safety Exposure Limits

Various regulatory agencies have established occupational exposure limits (OELs) for antimony and its compounds. These limits are typically expressed as a time-weighted average (TWA) concentration for an 8-hour workday.

Jurisdiction/Agency	Limit (as Sb)	Notes	Reference(s)
OSHA (PEL)	0.5 mg/m ³	Permissible Exposure Limit - TWA	[7]
NIOSH (REL)	0.5 mg/m ³	Recommended Exposure Limit - TWA	[7]
ACGIH (TLV)	0.5 mg/m ³	Threshold Limit Value - TWA	[1][5]
UK (WEL)	0.5 mg/m ³	Workplace Exposure Limit - 8h TWA	[20]
Germany (MAK)	0.006 mg/m ³	Respirable fraction (for Sb ₂ S ₃)	[20]
Japan	0.1 mg/m ³	8h TWA	[20]
NIOSH (IDLH)	50 mg/m ³	Immediately Dangerous to Life or Health	[10][11]

Engineering Controls

The primary method for controlling exposure is through effective engineering controls.

- Ventilation: Handle **antimony pentasulfide** in a well-ventilated area.[4][6] Use local exhaust ventilation, such as a fume hood, to minimize the release of dust into the work environment. [4][19]
- Containment: For procedures that may generate significant dust, use glove boxes or other enclosed systems.

Personal Protective Equipment (PPE)

When engineering controls are not sufficient to maintain exposure below the OELs, appropriate PPE must be used.

- Eye Protection: Wear chemical safety goggles or a face shield.[4]
- Skin Protection: Wear nitrile or rubber gloves and a lab coat or protective overalls.[4] Ensure gloves are selected based on their chemical resistance and breakthrough time.[5]
- Respiratory Protection: If dust formation is unavoidable and ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100).[4][5][7]

Handling and Storage

- Handling: Avoid all personal contact, including inhalation and ingestion.[5] Avoid creating dust.[4][19] Keep away from heat, sparks, open flames, and other ignition sources, as it is a flammable solid.[4][10] Ground/bond container and receiving equipment to prevent electrostatic discharge.[10][11]
- Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[4][10] Store away from incompatible materials, particularly acids and strong oxidizing agents.[2][4]

Emergency Procedures

First Aid Measures

- Inhalation: Remove the individual to fresh air and keep them at rest.[4][10] Seek immediate medical attention if respiratory symptoms such as coughing, wheezing, or difficulty breathing

occur.[4]

- Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][10] Seek medical attention if irritation persists.[4]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[4][10] Seek immediate medical attention.[4]
- Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[10][15] Seek immediate medical attention.[4]

Accidental Release Measures

- Spill Response: Evacuate personnel from the area.[5] Eliminate all ignition sources.[17][18] Wear appropriate PPE, including respiratory protection.[4] Avoid breathing dust and prevent contact with skin and eyes.[4]
- Cleanup: Gently sweep up or vacuum the spilled material using a HEPA-filtered vacuum.[10][19] Avoid dry sweeping that generates dust.[19] Place the material in a suitable, labeled container for disposal.[4]

Fire-Fighting Measures

Antimony pentasulfide is a flammable solid.[4][10]

- Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][14][15]
- Hazards from Combustion: Fire will produce irritating and toxic fumes, including sulfur oxides and antimony oxides.[4][11][14]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][11]

Experimental Protocols: General Methodologies

Detailed experimental protocols for toxicity testing of **antimony pentasulfide** are not readily available in recent literature. The following sections describe the general principles of key toxicological assays that would be relevant for its evaluation, based on standard methodologies.

Acute Oral Toxicity (LD₅₀ Determination)

The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance.

- Principle: Groups of animals, typically rats or mice, are administered a single dose of the test substance via oral gavage. Several dose levels are used, with a sufficient number of animals at each level to produce a graded response from no effect to 100% mortality.
- General Procedure:
 - Animal Model: Use a standard laboratory strain of rats (e.g., Wistar or Sprague-Dawley), young adults, and an equal number of males and females.
 - Dose Preparation: Prepare a stable suspension or solution of **antimony pentasulfide** in a suitable vehicle (e.g., water with a suspending agent, or corn oil).
 - Dose Administration: Administer the prepared dose by oral gavage. The volume administered is typically based on the animal's body weight.
 - Observation: Observe the animals for signs of toxicity and mortality for a period of 14 days. Record all clinical signs, body weight changes, and time of death.
 - Necropsy: Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end) to identify any target organs.
 - Data Analysis: Calculate the LD₅₀ value and its 95% confidence interval using a recognized statistical method, such as the Probit or Reed-Muench method.[\[21\]](#)[\[22\]](#)

Genotoxicity Assessment (ToxTracker® Assay)

The ToxTracker® assay is a mammalian stem cell-based reporter assay that provides mechanistic insight into the genotoxic properties of a compound.

- Principle: The assay utilizes a panel of mouse embryonic stem (mES) cell lines, each containing a different green fluorescent protein (GFP) reporter linked to a promoter that is activated by a specific cellular stress response pathway. The primary pathways evaluated are DNA damage, oxidative stress, and protein damage.[4][7]
- General Procedure:
 - Cell Culture: Culture the different reporter mES cell lines under standard conditions.
 - Compound Exposure: Expose the cells to a range of concentrations of the test substance (**antimony pentasulfide**) in 96-well plates for 24 hours. The assay is performed with and without a metabolic activation system (S9 liver extract).
 - Data Acquisition: After exposure, determine cell viability and GFP reporter induction using flow cytometry.
 - Data Analysis: Analyze the flow cytometry data to quantify cytotoxicity and the level of induction for each reporter. A positive response is typically defined as a concentration-dependent induction of a reporter above a certain threshold (e.g., a two-fold increase over the vehicle control).[7] The pattern of reporter activation provides insight into the compound's primary mechanism of toxicity (e.g., clastogenic, mutagenic, or inducer of oxidative stress).

Conclusion

Antimony pentasulfide is a hazardous substance that requires careful handling to mitigate risks of acute and chronic health effects. The primary hazards are associated with its flammability and its toxicity via inhalation and ingestion. The toxic effects are consistent with those of other antimony compounds and are likely mediated by mechanisms including oxidative stress and inflammation. Researchers and laboratory personnel must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. While there is a body of knowledge on the toxicology of antimony in general, there is a notable lack of recent, detailed studies specifically on **antimony pentasulfide**. Further research into its specific toxicokinetics and molecular mechanisms of action would be beneficial for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. toxys.com [toxys.com]
- 3. mdpi.com [mdpi.com]
- 4. toxys.com [toxys.com]
- 5. unige.ch [unige.ch]
- 6. Antimony-induced oxidative stress and toxicity in cultured cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eolas-bio.co.jp [eolas-bio.co.jp]
- 8. Human Exposure to Antimony: I. Sources and Intake [ouci.dntb.gov.ua]
- 9. Antimony Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action assessment of the genotoxic properties of antimony and its compounds evaluated in the ToxTracker assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear Factor-κB Signaling Mediates Antimony-induced Astrocyte Activation [besjournal.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. The exposure to and health effects of antimony - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimony induces oxidative stress to impair enteroendocrine cells and disrupt glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. besjournal.com [besjournal.com]
- 16. govinfo.gov [govinfo.gov]
- 17. HEALTH EFFECTS - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Effects of Antimony on Reactive Oxygen and Nitrogen Species (ROS and RNS) and Antioxidant Mechanisms in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 22. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [Health and Safety Considerations for Handling Antimony Pentasulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075353#health-and-safety-considerations-for-handling-antimony-pentasulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com